2,3-Dichloro-4 fluorophenylboronic acid
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Overview
Description
2,3-Dichloro-4-fluorophenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions and a fluorine atom at the 4 position. It is widely used as a reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-dichloro-4-fluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
2,3-Dichloro-4-fluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2,4-Dichlorophenylboronic Acid: Similar structure but with chlorine substituents at the 2 and 4 positions.
3-Chloro-4-fluorophenylboronic Acid: Similar structure but with a single chlorine substituent at the 3 position.
Uniqueness: 2,3-Dichloro-4-fluorophenylboronic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H4BCl2FO2 |
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Molecular Weight |
208.81 g/mol |
IUPAC Name |
(2,3-dichloro-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BCl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,11-12H |
InChI Key |
AXMSDXDICZAPDC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)Cl)Cl)(O)O |
Origin of Product |
United States |
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